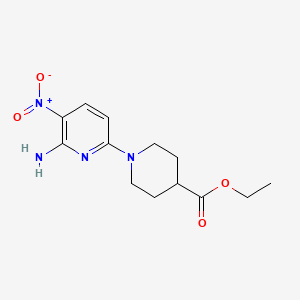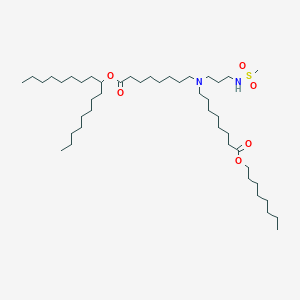
Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound featuring a long aliphatic chain with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and sulfonation reactions. The process begins with the esterification of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate. This intermediate is then subjected to amidation with 3-(methylsulfonamido)propylamine and 8-(octyloxy)-8-oxooctylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: It can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s long aliphatic chain and functional groups allow it to interact with lipid membranes, proteins, and enzymes, potentially altering their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((3-(methylsulfonamido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to the presence of the methylsulfonamido and octyloxy functional groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C45H90N2O6S |
|---|---|
Molecular Weight |
787.3 g/mol |
IUPAC Name |
octyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(methanesulfonamido)propyl]amino]octanoate |
InChI |
InChI=1S/C45H90N2O6S/c1-5-8-11-14-19-26-34-43(35-27-20-15-12-9-6-2)53-45(49)37-29-22-18-24-31-40-47(41-33-38-46-54(4,50)51)39-30-23-17-21-28-36-44(48)52-42-32-25-16-13-10-7-3/h43,46H,5-42H2,1-4H3 |
InChI Key |
IKLXGKSFZFNXJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


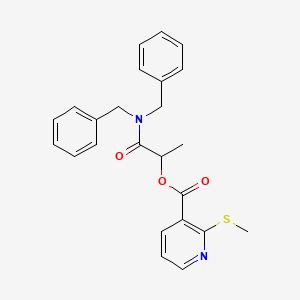
![5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B13366003.png)

![4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B13366009.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366014.png)

![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B13366047.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)
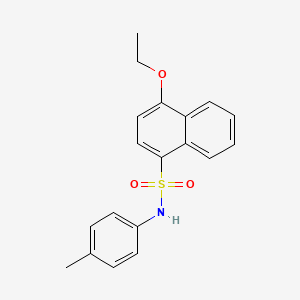
![2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal](/img/structure/B13366072.png)
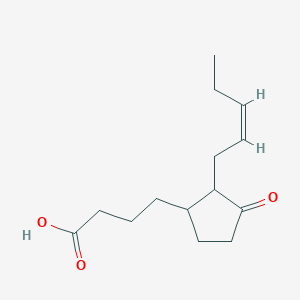
![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)
